Golcadomide is a novel compound classified as a cereblon E3 ligase modulator, specifically designed to target and inhibit the Ikaros family of zinc finger proteins, IKZF1 and IKZF3. Initially developed by Celgene Corporation, it is currently under investigation by Bristol Myers Squibb for the treatment of various forms of non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma. Golcadomide is recognized for its potential as a first-in-class oral therapeutic agent in oncology, with ongoing clinical trials evaluating its efficacy and safety.
The compound's development stems from a targeted protein degradation research platform, leading to its classification as a molecular glue. Golcadomide has been identified under the chemical name 2-[(3S)-2,6-dioxopiperidin-3-yl]-4-{[(2-fluoro-4-{[3-(morpholin-4-yl)azetidin-1-yl]methyl}phenyl)methyl]amino}-1H-isoindole-1,3(2H)-dione hydrochloride. Its unique molecular structure allows it to modulate protein interactions within the cell, influencing various signaling pathways critical for cancer progression .
Golcadomide is classified as:
The synthesis of Golcadomide involves several key steps typically associated with the construction of complex organic molecules. While specific proprietary methods are not publicly detailed, general strategies in synthesizing similar compounds include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed for purification, while spectroscopic methods (NMR, mass spectrometry) are used for structural confirmation.
Golcadomide's molecular formula is , with a molecular weight of approximately 505.57 g/mol. The compound features a complex structure that includes an isoindole core, a dioxopiperidine ring, and a morpholine group.
Golcadomide undergoes various chemical reactions typical of small organic molecules. Key reactions include:
Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug-drug interactions during clinical use.
Golcadomide functions primarily through its action as a cereblon E3 ligase modulator. By binding to cereblon, it alters the ubiquitination process of specific transcription factors (IKZF1 and IKZF3), leading to their degradation. This mechanism disrupts signaling pathways that promote tumor growth in non-Hodgkin lymphoma cells.
Clinical studies have demonstrated significant efficacy in patients with large B-cell lymphoma when combined with standard therapies like R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) .
Comprehensive analyses during preclinical development assess these properties to ensure optimal formulation strategies.
Golcadomide is primarily being investigated for its therapeutic potential in treating non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma. Its unique mechanism of action positions it as a promising candidate for patients who have limited treatment options due to relapsed or refractory disease states.
The ongoing clinical trials aim to establish its safety and efficacy further while exploring combinations with existing therapies to enhance treatment outcomes .
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1